Iso desloratadine, a major active metabolite of loratadine, is a non-sedating antihistamine widely used in the treatment of allergic conditions such as seasonal allergies, allergic rhinitis, and chronic idiopathic urticaria123. It has been shown to possess anti-inflammatory properties and inhibits the release of various allergic inflammatory mediators35. Desloratadine is characterized by its high potency and selectivity for the H1 receptor, and its pharmacokinetics allow for once-daily dosing without significant sedation or impairment of psychomotor performance379.
Desloratadine functions primarily as a potent antagonist of the human histamine H1 receptor. It binds to the receptor in a specific and saturable manner, preventing the action of histamine, which is responsible for many allergy symptoms4. The drug exhibits a slow dissociation from the receptor, suggesting a pseudoirreversible antagonism, which may contribute to its long duration of action4. Additionally, desloratadine has been shown to inhibit the release of pro-inflammatory cytokines and mediators from basophils and mast cells, which are key players in the allergic response35. It also inhibits the formation of 3-hydroxydesloratadine through competitive inhibition of UGT2B10, an enzyme involved in its metabolism1.
Desloratadine is effective in reducing nasal and non-nasal symptoms of seasonal allergic rhinitis, including congestion. It has also been shown to improve symptoms in patients with chronic idiopathic urticaria, significantly reducing pruritus, the number of hives, and interference with sleep and daily activities3.
In patients with seasonal allergic rhinitis and concomitant asthma, desloratadine treatment was associated with significant reductions in total asthma symptom scores and the use of inhaled beta2-agonists3.
A clinical trial demonstrated that oral desloratadine, when added to a regimen of azithromycin and isotretinoin, significantly improved severe acne lesions and minimized adverse drug reactions8.
Desloratadine has shown a protective effect against oxidative stress in human erythrocytes in vitro, suggesting that its antioxidant properties may contribute to its therapeutic action10.
Desloratadine prevents mast cell degranulation induced by compound 48/80, a secretagogue, which is a crucial step in the allergic response2.
A study on the physico-chemical properties of desloratadine revealed its compatibility with various pharmaceutical excipients, which is important for the development of stable pharmaceutical formulations6.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8